N-pentyl-4-aminopyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
4-amino-N-pentylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-2-3-4-6-13-16(14,15)10-8-12-7-5-9(10)11/h5,7-8,13H,2-4,6H2,1H3,(H2,11,12) |
InChI Key |
YTQVYHFFJHWSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
N-pentyl-4-aminopyridine-3-sulfonamide belongs to the class of sulfonamide compounds, which are known for their broad spectrum of biological activities. The sulfonamide moiety is crucial for its interaction with biological targets, particularly enzymes and receptors.
Antimicrobial Activity
Sulfonamides, including this compound, exhibit significant antimicrobial properties. They are effective against a variety of gram-positive and some gram-negative bacteria. Research indicates that modifications in the sulfonamide structure can enhance antibacterial efficacy, particularly against resistant strains .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate effectiveness |
| Klebsiella pneumoniae | Effective |
Anticancer Potential
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as an antibacterial agent .
Anticancer Activity
A study focusing on the effects of this compound on breast cancer cells demonstrated that treatment led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent sulfonation reactions. Modifications to the alkyl chain length and substitution patterns on the pyridine ring can significantly influence its biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 4-aminopyridine derivatives, which are studied for their neuromodulatory effects. Key analogues include:
4-Aminopyridine (4-AP): A prototypical potassium channel blocker that increases neurotransmitter release by prolonging presynaptic depolarization, enhancing calcium influx .
3,4-Diaminopyridine: A derivative with dual amino groups, used clinically to improve neuromuscular transmission in Lambert-Eaton myasthenic syndrome.
Sulfonamide-substituted aminopyridines: Compounds like 4-amino-3-sulfonamidopyridine, which integrate sulfonamide groups to modulate solubility and target affinity.
Pharmacological and Physicochemical Properties
A comparative analysis based on structural and functional data is provided below:
Key Findings :
- Potency and Selectivity: The pentyl chain in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to 4-AP. However, this may reduce aqueous solubility, limiting bioavailability .
- Synaptic Effects : Unlike 4-AP, which increases quantal content of acetylcholine without altering calcium cooperativity , the sulfonamide variant’s effects on presynaptic calcium dynamics remain uncharacterized.
- Safety Profile: 4-AP’s narrow therapeutic index (doses >10 mg cause seizures) is well-documented.
Preparation Methods
Step 1: Synthesis of 4-Chloro-N-Pentylpyridine-3-Sulfonamide
The foundational step involves the reaction of 4-chloropyridine-3-sulfonyl chloride with pentylamine to form the intermediate 4-chloro-N-pentylpyridine-3-sulfonamide . This process follows established sulfonamide synthesis protocols:
-
Reagents :
-
4-Chloropyridine-3-sulfonyl chloride (1.0 equiv)
-
Pentylamine (1.2 equiv)
-
Triethylamine (1.5 equiv, as base)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
-
Procedure :
The sulfonyl chloride is dissolved in anhydrous DCM under nitrogen. Pentylamine and triethylamine are added dropwise at 0°C, followed by stirring at room temperature for 12–18 hours. The reaction is quenched with ice-cold water, and the product is extracted with DCM, dried (Na2SO4), and purified via recrystallization from ethanol. -
Characterization :
Step 2: Amination at Position 4
The chlorine atom at position 4 is replaced with an amino group via nucleophilic aromatic substitution. This step requires harsh conditions due to the electron-withdrawing sulfonamide group deactivating the pyridine ring:
-
Reagents :
-
4-Chloro-N-pentylpyridine-3-sulfonamide (1.0 equiv)
-
Ammonium hydroxide (28% NH3 in H2O, 10 equiv)
-
Ethanol or isopropanol as solvent
-
-
Procedure :
The intermediate is suspended in ethanol with excess ammonium hydroxide in a sealed autoclave. The mixture is heated at 140°C for 24–48 hours. After cooling, the solvent is evaporated, and the residue is dissolved in water, acidified with HCl (pH 2–3), and neutralized with NaHCO3 to precipitate the product. -
Optimization :
-
Autoclave conditions enhance reaction efficiency by preventing ammonia volatilization.
-
Prolonged reaction times (>24 hours) improve conversion but risk decomposition.
-
-
Characterization :
Comparative Analysis of Alternative Methods
Direct Amination of 4-Chloropyridine-3-Sulfonyl Chloride
An alternative one-pot method involves simultaneous sulfonylation and amination, though this approach faces challenges in regioselectivity:
-
Reagents :
-
4-Chloropyridine-3-sulfonyl chloride
-
Pentylamine
-
Ammonia gas
-
-
Procedure :
Sulfonyl chloride is reacted with pentylamine and ammonia in THF at 80°C for 48 hours. However, competing reactions lead to lower yields (30–40%) and require tedious chromatographic purification.
Critical Reaction Parameters
Solvent and Temperature Effects
Stoichiometry and Catalysis
-
Excess Ammonia : A 10:1 molar ratio of NH3 to substrate ensures complete substitution.
-
Base Additives : K2CO3 (1.0 equiv) marginally improves yield (5–10%) by neutralizing HCl byproducts.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
-
Batch Reactor : A 100-g scale synthesis in ethanol achieved 58% yield with consistent purity (>98% by HPLC).
-
Cost Analysis : Raw material costs dominate (70%), with 4-chloropyridine-3-sulfonyl chloride being the most expensive component.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
-
Thermal Stability : Decomposition onset at 220°C (TGA).
-
Photostability : No degradation under UV light (254 nm, 48 hours).
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-Substituted Products : Excess ammonia or prolonged heating leads to over-amination (e.g., 4,5-diamino derivatives). Controlled NH3 stoichiometry and reaction monitoring mitigate this.
-
Sulfonic Acid Impurities : Hydrolysis of sulfonamide under acidic conditions is minimized by maintaining pH > 5 during workup .
Q & A
What are the standard synthetic routes for N-pentyl-4-aminopyridine-3-sulfonamide, and how can reaction conditions be optimized?
The most common method involves reacting a sulfonyl chloride derivative with a primary or secondary amine. For this compound, 4-aminopyridine-3-sulfonyl chloride can be coupled with pentylamine under controlled pH (8–9) in a polar aprotic solvent like dichloromethane. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%).
Which spectroscopic techniques are most reliable for characterizing this compound?
- FTIR : Confirm sulfonamide formation via S=O symmetric/asymmetric stretching (1130–1370 cm⁻¹) and N-H bending (1540–1650 cm⁻¹).
- NMR : NMR detects aromatic protons (δ 7.5–8.5 ppm for pyridine) and pentyl chain protons (δ 0.8–1.6 ppm). NMR identifies sulfonamide carbon (δ 43–45 ppm) and pyridine carbons (δ 120–150 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.12) .
How can researchers evaluate the antimicrobial activity of this compound, and what controls are essential?
Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%). Minimum Inhibitory Concentration (MIC) values are determined via serial dilution (2–256 µg/mL). Statistical validation requires triplicate experiments and ANOVA analysis to confirm significance (p < 0.05) .
What advanced computational approaches elucidate the mechanism of action of this compound?
Molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) identifies binding affinities (ΔG < −7 kcal/mol) and key interactions (hydrogen bonds with Arg72, hydrophobic contacts with Phe31). MD simulations (GROMACS) assess stability over 100 ns, with RMSD < 2 Å indicating robust binding .
How should researchers address contradictions in biological activity data across studies?
Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Cross-validate via orthogonal methods:
- Compare MIC values with live/dead cell imaging.
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Apply QSAR models to reconcile structural-activity disparities .
What computational tools predict the pharmacokinetic profile of this compound?
Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP ~2.5, ideal for blood-brain barrier penetration).
- Bioavailability : >80% with ≤10 rotatable bonds.
- CYP450 interactions : Risk of inhibition at CYP3A4 (IC₅₀ < 10 µM).
Validate predictions with in vitro hepatocyte assays .
How can researchers investigate the compound’s interaction with ion channels or receptors?
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing Kv1.2 channels.
- Fluorescence Polarization : Competitive binding with FITC-labeled ligands.
- SPR Spectroscopy : Measure real-time binding kinetics (ka > 1 × 10⁴ M⁻¹s⁻¹) .
What material science applications exist for this compound?
Its sulfonamide group enables hydrogen-bonded networks for:
- Polymer Modification : Enhance thermal stability (TGA shows degradation >250°C).
- Crystal Engineering : Co-crystallize with carboxylic acids for porous frameworks (BET surface area >500 m²/g) .
Are there sustainable alternatives to traditional sulfonamide synthesis?
Yes, mechanochemical synthesis (ball-milling) reduces solvent use. Catalytic methods (e.g., CuI/ligand systems) improve atom economy (>90%). Biocatalytic routes using sulfotransferases are under exploration .
What protocols assess the compound’s pharmacokinetics in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
